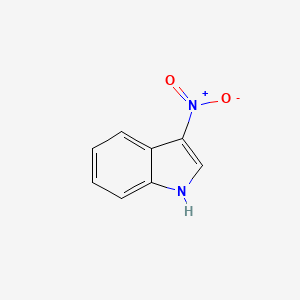

3-nitro-1H-indole

Vue d'ensemble

Description

3-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .

Applications De Recherche Scientifique

3-nitro-1H-indole has numerous applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules with potential pharmaceutical applications.

Biological Studies: This compound derivatives are studied for their interactions with biological targets, contributing to the development of new therapeutic agents.

Mécanisme D'action

Target of Action

3-Nitro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that this compound may interact with its targets, leading to changes in cellular processes

Biochemical Pathways

Indole and its derivatives are known to play a significant role in cell biology They are involved in various biological activities, suggesting that they may affect multiple biochemical pathways

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects

Action Environment

The synthesis of 3-nitroindole has been developed under non-acidic and non-metallic conditions , suggesting that certain environmental conditions may be favorable for its synthesis and potentially its action

Méthodes De Préparation

The synthesis of 3-nitro-1H-indole can be achieved through various methods. One common approach involves the nitration of indole using electrophilic nitrating agents such as trifluoroacetyl nitrate. This method is advantageous as it avoids the use of strong acids and metals, making it more environmentally friendly . Another method involves the use of ammonium tetramethylnitrate and trifluoroacetic anhydride at sub-room temperature to produce trifluoroacetyl nitrate, which then reacts with indole to form this compound .

Analyse Des Réactions Chimiques

3-nitro-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: The nitro group on the indole ring makes it susceptible to electrophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Cycloaddition: This compound can participate in cycloaddition reactions, forming complex heterocyclic structures.

Comparaison Avec Des Composés Similaires

3-nitro-1H-indole can be compared with other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

5-nitroindole: Another nitro-substituted indole with different biological activities.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Activité Biologique

3-Nitro-1H-indole is a derivative of indole, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, a series of indole derivatives were synthesized and tested against various cancer cell lines, including human liver cancer (HepG2) and chronic myeloid leukemia (K562) cells. The results indicated that some derivatives exhibited potent antiproliferative effects, with IC50 values as low as 0.06 µM for K562 cells .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound Derivative A | K562 | 0.06 |

| This compound Derivative B | HepG2 | 0.12 |

| This compound Derivative C | A549 | 0.99 |

Antimicrobial Activity

The antimicrobial properties of nitro-containing compounds, including this compound, are well-documented. Nitro groups can be reduced to form reactive intermediates that bind to DNA, leading to cell death in bacteria and fungi . Studies have shown that nitro derivatives possess significant activity against various pathogens, making them valuable in treating infections.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism is crucial for developing treatments for inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : Nitro groups can form covalent bonds with DNA, leading to cytotoxic effects.

- Enzyme Inhibition : Compounds derived from indoles often inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory pathways .

- Receptor Modulation : Indole derivatives can interact with various receptors, mimicking natural ligands and influencing cellular signaling pathways .

Study on Anticancer Activity

A study conducted by Spallarossa et al. synthesized new indole-based analogs and evaluated their pro-apoptotic potential in cancer cells. The findings suggested that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as anticancer agents .

Study on Antimicrobial Properties

In another investigation, the antimicrobial efficacy of several nitro derivatives was tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives had a broad spectrum of activity, suggesting that modifications to the nitro group could enhance antimicrobial potency .

Propriétés

IUPAC Name |

3-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-10(12)8-5-9-7-4-2-1-3-6(7)8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSMXNZJFLGIPMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454566 | |

| Record name | 3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4770-03-0 | |

| Record name | 3-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key starting material for the synthesis of 3-nitro-1H-indole-2-carboxylic acid ethyl ester derivatives according to the provided research?

A1: The research by [, ] highlights the use of acetylated Baylis-Hillman adducts of 2-nitrobenzaldehydes as a starting point for the synthesis of this compound-2-carboxylic acid ethyl ester derivatives.

Q2: Are there alternative reagents for synthesizing 3-nitroindoles?

A2: Yes, besides the Baylis-Hillman adduct route, research suggests nitromethane can be employed as a reagent in the synthesis of 3-nitroindoles. This method specifically utilizes 2-haloarylamine derivatives as starting materials [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.